BenchChemオンラインストアへようこそ!

Mirodenafil-d7 Dihydrochloride

Bioanalysis LC-MS/MS Internal Standard

Select Mirodenafil-d7 Dihydrochloride as the definitive stable isotope-labeled internal standard (SIL-IS) for Mirodenafil LC-MS/MS quantification. Seven-site deuteration delivers a clean +7 Da mass shift, eliminating isotopic cross-talk with the analyte while ensuring near-identical chromatographic co-elution and extraction recovery. This deuterated analog corrects for matrix effects, ionization suppression, and sample-to-sample variability in plasma, urine, and tissue homogenates. Fully characterized to support FDA/EMA bioanalytical method validation guidelines—choose this reference standard for regulatory-grade data integrity and traceable pharmacokinetic studies.

Molecular Formula C₂₆H₃₂D₇Cl₂N₅O₅S
Molecular Weight 611.63
CAS No. 1329651-11-7
Cat. No. B1147374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirodenafil-d7 Dihydrochloride
CAS1329651-11-7
Synonyms5-Ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-(propoxy-d7)phenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one Hydrochloride;  4-[[3-(5-Ethyl-4,5-dihydro-4-oxo-7-propyl-1H-pyrrolo[3,2-d]pyrimidin-2-yl)-4-(propoxy-d7)phenyl]sulfo
Molecular FormulaC₂₆H₃₂D₇Cl₂N₅O₅S
Molecular Weight611.63
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mirodenafil-d7 Dihydrochloride (CAS 1329651-11-7): Deuterated PDE5 Inhibitor for Quantitative Bioanalysis and Metabolic Research


Mirodenafil-d7 Dihydrochloride (CAS 1329651-11-7) is a deuterium-labeled analog of Mirodenafil, a potent and selective second-generation phosphodiesterase type 5 (PDE5) inhibitor [1]. The compound features the incorporation of seven deuterium atoms at specific positions within the propoxy side chain, resulting in a molecular weight of 611.63 g/mol for the dihydrochloride salt . This stable isotope-labeled compound is fully characterized and intended for use as a reference standard and internal standard in quantitative bioanalytical assays, particularly LC-MS/MS, for the accurate quantification of Mirodenafil in biological matrices [2].

Why Mirodenafil-d7 Dihydrochloride Cannot Be Substituted with Unlabeled Mirodenafil or Other PDE5 Inhibitor Standards in Bioanalysis


In quantitative LC-MS/MS bioanalysis, the use of a structurally identical, stable isotope-labeled internal standard (SIL-IS) is critical for correcting matrix effects, extraction variability, and ionization fluctuations [1]. While unlabeled Mirodenafil (parent compound, CAS 862189-95-5) or structurally similar PDE5 inhibitors like Sildenafil-d3 or Tadalafil-d3 might be considered as alternatives, they fail to provide the necessary co-elution and ionization efficiency matching required for accurate quantification [2]. Mirodenafil-d7's specific deuteration pattern ensures a mass shift (+7 Da) sufficient to prevent cross-talk with the analyte's M+7 isotopic envelope, while maintaining near-identical chromatographic retention time and extraction recovery to Mirodenafil, thereby minimizing analytical bias [3].

Quantitative Differentiation Evidence for Mirodenafil-d7 Dihydrochloride in Bioanalytical and Research Applications


Isotopic Purity and Molecular Weight: Quantifying the Structural Advantage for LC-MS Internal Standard Use

Mirodenafil-d7 Dihydrochloride incorporates seven deuterium atoms, resulting in a molecular weight of 611.63 g/mol, which is +7.0 Da greater than the unlabeled Mirodenafil dihydrochloride (MW 604.63 g/mol) [1]. This mass difference is critical for its use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS, as it allows the mass spectrometer to clearly differentiate between the analyte and the internal standard without isotopic interference [2].

Bioanalysis LC-MS/MS Internal Standard

Potency Comparison of Parent Compound Mirodenafil vs. Sildenafil: Providing Context for Research on a Highly Potent PDE5 Inhibitor

The parent compound, Mirodenafil, exhibits an IC50 of 0.34 nM for PDE5 inhibition, which is approximately 10-fold more potent than Sildenafil's reported IC50 of ~3.5 nM . Furthermore, Mirodenafil demonstrates approximately 10-fold higher selectivity for PDE5 over other PDE isozymes compared to Sildenafil, based on in vitro selectivity profiling [1]. While this data pertains to the unlabeled compound, it establishes the inherent potency of the scaffold used in Mirodenafil-d7 and is essential for interpreting results from studies using the deuterated compound.

PDE5 Inhibition IC50 Selectivity

Pharmacokinetic (PK) Parameters of Parent Compound Mirodenafil: Defining the Analytical Target for Mirodenafil-d7

The parent compound Mirodenafil has well-defined pharmacokinetic parameters, including a Tmax of 1.25 hours and a terminal half-life (T1/2) of 2.5 hours in humans [1]. These parameters are directly relevant for designing and validating bioanalytical methods using Mirodenafil-d7, as they inform the expected concentration ranges and time points for sample collection in pharmacokinetic studies.

Pharmacokinetics Tmax Half-life

Optimized Application Scenarios for Mirodenafil-d7 Dihydrochloride Based on Quantified Analytical Advantages


LC-MS/MS Bioanalytical Method Development and Validation for Mirodenafil

Mirodenafil-d7 Dihydrochloride is the definitive internal standard (IS) for developing and validating robust LC-MS/MS methods for the quantification of Mirodenafil in biological matrices (e.g., plasma, urine, tissue homogenates) [1]. Its near-identical physicochemical properties to the analyte ensure co-elution, thereby correcting for matrix effects and ionization suppression, while its +7 Da mass shift prevents isotopic cross-talk, enabling precise and accurate quantitation [2].

In Vitro and In Vivo Pharmacokinetic (PK) and Metabolism Studies

Researchers studying the absorption, distribution, metabolism, and excretion (ADME) of Mirodenafil use Mirodenafil-d7 as an internal standard to accurately measure drug concentrations in complex biological samples [1]. This is critical for determining PK parameters (AUC, Cmax, Tmax, T1/2) and identifying metabolic pathways, as the deuterated standard provides the analytical precision needed to differentiate the parent drug from its metabolites [2].

Regulatory-Compliant Bioequivalence and Clinical Trial Support

In pharmaceutical development and clinical research, Mirodenafil-d7 serves as a certified reference standard for ensuring data integrity and traceability in support of regulatory submissions (e.g., to FDA, EMA) [1]. Its use in bioanalytical assays aligns with regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) that strongly recommend stable isotope-labeled internal standards for small-molecule quantification in pivotal studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mirodenafil-d7 Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.